![molecular formula C24H24F2N6O3 B605939 2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5-methoxy-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B605939.png)

2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5-methoxy-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine

Übersicht

Beschreibung

BAY-524 ist ein potenter und selektiver Inhibitor der Bub1-Kinase, einer Serin/Threonin-Kinase, die am Spindel-Kontrollpunkt während der Zellteilung beteiligt ist. Diese Verbindung hat in präklinischen Studien vielversprechende Ergebnisse für ihren potenziellen Einsatz in der Krebstherapie gezeigt, da sie sowohl in vitro als auch in lebenden Zellen die Aktivität der Bub1-Kinase hemmen kann .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BAY-524 beinhaltet die Herstellung von substituierten Benzylpyrazol-Verbindungen. Der spezifische Syntheseweg und die Reaktionsbedingungen für BAY-524 sind proprietär und werden nicht im Detail öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen synthetisiert wird, die die Bildung der Benzylpyrazol-Kernstruktur beinhalten .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für BAY-524 sind nicht öffentlich zugänglich. Typischerweise werden solche Verbindungen durch skalierbare Synthesewege hergestellt, die eine hohe Reinheit und Ausbeute gewährleisten, die für Forschungs- und potenzielle therapeutische Anwendungen geeignet sind .

Wissenschaftliche Forschungsanwendungen

BAY-524 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen der Krebsbiologie und der Zellzyklusregulation. Einige seiner wichtigsten Anwendungen sind:

Krebsforschung: BAY-524 wird verwendet, um die Rolle der Bub1-Kinase bei der Proliferation und dem Überleben von Krebszellen zu untersuchen. .

Zellzyklusstudien: Die Verbindung wird verwendet, um den Spindel-Kontrollpunkt und die Chromosomensegregation während der Zellteilung zu untersuchen.

Arzneimittelentwicklung: BAY-524 dient als Leitverbindung für die Entwicklung neuer Antikrebstherapien, die auf die Bub1-Kinase abzielen.

Wirkmechanismus

BAY-524 übt seine Wirkung aus, indem es die katalytische Aktivität der Bub1-Kinase hemmt. Die Bub1-Kinase spielt eine entscheidende Rolle im Spindel-Kontrollpunkt und stellt die korrekte Chromosomensegregation während der Zellteilung sicher. Durch die Hemmung der Bub1-Kinase stört BAY-524 diesen Kontrollpunkt, was zu einer Fehlsegregation von Chromosomen und einer beeinträchtigten Zellteilung führt. Dieser Mechanismus ist besonders effektiv in Krebszellen, die auf eine korrekte Chromosomensegregation für ihr Überleben und ihre Proliferation angewiesen sind .

Safety and Hazards

Zukünftige Richtungen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BAY-524 involves the preparation of substituted benzylpyrazole compounds. The specific synthetic route and reaction conditions for BAY-524 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the benzylpyrazole core structure .

Industrial Production Methods

Industrial production methods for BAY-524 are not publicly available. Typically, such compounds are produced through scalable synthetic routes that ensure high purity and yield, suitable for research and potential therapeutic applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BAY-524 durchläuft hauptsächlich Kinase-Inhibitionsreaktionen. Es hemmt spezifisch die katalytische Domäne der humanen Bub1-Kinase mit einem IC50 von 450 nM . Die Verbindung durchläuft in ihrer Rolle als Kinase-Inhibitor keine typischen chemischen Reaktionen wie Oxidation, Reduktion oder Substitution.

Häufige Reagenzien und Bedingungen

Die Inhibition der Bub1-Kinase durch BAY-524 wird typischerweise unter in-vitro-Bedingungen mit rekombinanten katalytischen Domänen von Bub1 untersucht. Die Verbindung wird in verschiedenen Konzentrationen getestet, um ihre inhibitorische Potenz zu bestimmen .

Hauptprodukte, die gebildet werden

Das Hauptprodukt der Reaktion mit BAY-524 ist die inhibierte Form der Bub1-Kinase. Diese Inhibition beeinflusst die Lokalisation und Aktivität von Proteinen, die an der Chromosomensegregation und Zellteilung beteiligt sind .

Wirkmechanismus

BAY-524 exerts its effects by inhibiting the catalytic activity of Bub1 kinase. Bub1 kinase plays a crucial role in the spindle assembly checkpoint, ensuring accurate chromosome segregation during cell division. By inhibiting Bub1 kinase, BAY-524 disrupts this checkpoint, leading to chromosome mis-segregation and impaired cell division. This mechanism is particularly effective in cancer cells, which rely on accurate chromosome segregation for survival and proliferation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von BAY-524

BAY-524 ist einzigartig aufgrund seiner hohen Selektivität und Potenz bei der Hemmung der Bub1-Kinase. Es hat in präklinischen Studien eine überlegene Wirksamkeit im Vergleich zu anderen Bub1-Inhibitoren gezeigt, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5-methoxy-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F2N6O3/c1-5-35-16-10-18(25)17(19(26)11-16)13-32-24(34-4)14(2)21(31-32)23-28-12-20(33-3)22(30-23)29-15-6-8-27-9-7-15/h6-12H,5,13H2,1-4H3,(H,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRCQVHTZUUHFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)CN2C(=C(C(=N2)C3=NC=C(C(=N3)NC4=CC=NC=C4)OC)C)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

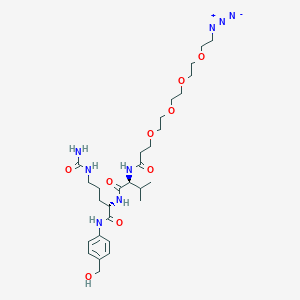

![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B605865.png)